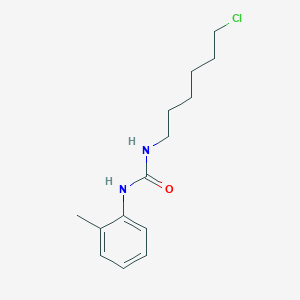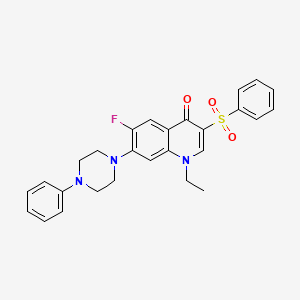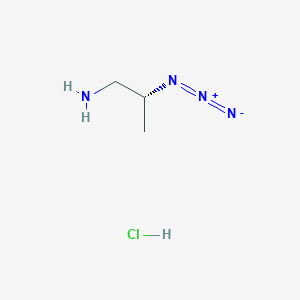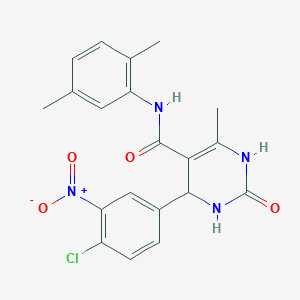
1-(6-Chlorohexyl)-3-(o-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Chlorohexyl)-3-(o-tolyl)urea is an organic compound with the molecular formula C14H21ClN2O. It is a urea derivative characterized by the presence of a 6-chlorohexyl group and a 2-methylphenyl group attached to the urea moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chlorohexyl)-3-(o-tolyl)urea typically involves the reaction of 6-chlorohexylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
6-chlorohexylamine+2-methylphenyl isocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
化学反应分析
Types of Reactions
1-(6-Chlorohexyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the 6-chlorohexyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds .
科学研究应用
1-(6-Chlorohexyl)-3-(o-tolyl)urea has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or drug precursor.
作用机制
The mechanism of action of 1-(6-Chlorohexyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-(6-Chlorohexyl)-3-phenylurea: Similar structure but lacks the 2-methyl group on the phenyl ring.
1-(6-Chlorohexyl)-3-(4-methylphenyl)urea: Similar structure but has the methyl group at the 4-position on the phenyl ring.
1-(6-Chlorohexyl)-3-(2,4-dimethylphenyl)urea: Contains two methyl groups on the phenyl ring.
Uniqueness
1-(6-Chlorohexyl)-3-(o-tolyl)urea is unique due to the specific positioning of the 2-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs .
属性
IUPAC Name |
1-(6-chlorohexyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-12-8-4-5-9-13(12)17-14(18)16-11-7-3-2-6-10-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYCNWDPNSFEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine hydrochloride](/img/structure/B2731427.png)

![1-sec-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2731429.png)
![{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride](/img/structure/B2731432.png)

![(Z)-5-(3-phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2731435.png)

![2,6-Dimethyl-4-{3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2731439.png)


![N-benzyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2731443.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2731444.png)
![N-(3-acetamidophenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2731446.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B2731447.png)
